(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group. This compound is structurally related to estrogens, which are steroid hormones playing crucial roles in the regulation of various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol typically involves the following steps:
Formation of the Hydrazone: The reaction between an aldehyde or ketone and hydrazine or a substituted hydrazine forms the hydrazone. In this case, the reaction between 17-keto-estradiol and the appropriate hydrazine derivative would yield the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Hormone Research: Due to its structural similarity to estrogens, the compound can be used in studies related to hormone receptor interactions and endocrine system regulation.
Medicine
Drug Development: The compound and its derivatives may have potential as therapeutic agents, particularly in the treatment of hormone-related disorders.
Industry
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is likely related to its interaction with estrogen receptors. The compound may mimic or inhibit the action of natural estrogens by binding to these receptors, thereby modulating gene expression and cellular responses. The specific molecular targets and pathways involved would depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen hormone with a similar steroidal structure.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
(17E)-17-[(2E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol is unique due to its specific hydrazone linkage and the presence of dimethylphenoxy and methoxybenzylidene groups. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C35H40N2O3 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(17E)-17-[(E)-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C35H40N2O3/c1-22-6-5-7-32(23(22)2)40-21-26-18-24(8-14-33(26)39-4)20-36-37-34-15-13-31-30-11-9-25-19-27(38)10-12-28(25)29(30)16-17-35(31,34)3/h5-8,10,12,14,18-20,29-31,38H,9,11,13,15-17,21H2,1-4H3/b36-20+,37-34+ |
InChI Key |
HKRBWQFLFNXGLI-GAZHFJRUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=N/N=C/3\CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=NN=C3CCC4C3(CCC5C4CCC6=C5C=CC(=C6)O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.